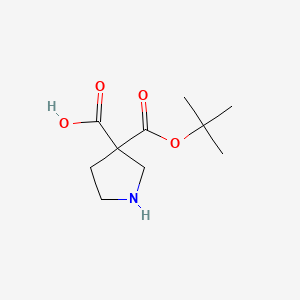

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)10(7(12)13)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

MWVZRCXMOPBXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic Acid

Synonyms: N-Boc-pyrrolidine-3-carboxylic acid, N-Boc-β-Proline Primary CAS: 59378-75-5 (Racemic)[1][2]

Executive Summary & Nomenclature Resolution

The Core Directive: This guide addresses the technical specifications, synthesis, and application of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid .[1]

Nomenclature clarification: The query string "3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid" is a non-standard nomenclature often encountered in procurement databases or legacy patents. It refers to the N-Boc protected derivative of pyrrolidine-3-carboxylic acid (β-proline).[1][2][3] The "tert-butoxycarbonyl" group is chemically unstable if attached directly to the C3 carbon as a ketone/ester hybrid; it is universally attached to the N1 nitrogen as a carbamate protecting group.[1]

Significance: This moiety is a critical constrained β-amino acid scaffold .[1] Unlike flexible linear amino acids, the pyrrolidine ring locks the nitrogen and carboxylic acid into a specific spatial orientation, reducing the entropic penalty of binding to biological targets.[1] It is a staple in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD).[1]

Chemical Identity & CAS Registry

Precise identification is required due to the existence of chiral centers.[1] The C3 position is chiral, leading to (R) and (S) enantiomers.[1]

CAS Number Lookup Table

| Configuration | CAS Number | Common Name | Application Note |

| Racemic (±) | 59378-75-5 | N-Boc-pyrrolidine-3-carboxylic acid | General building block; lowest cost.[1] |

| (S)-Isomer | 140148-70-5 | (S)-1-Boc-β-Proline | Mimics natural L-proline geometry in β-peptides.[1] |

| (R)-Isomer | 72925-16-7 | (R)-1-Boc-β-Proline | Used to induce reverse-turn structures.[1] |

Physicochemical Specifications

-

LogP: ~0.8 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility)[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound relies on the selective protection of the secondary amine of pyrrolidine-3-carboxylic acid.[1] The choice of reagents here is dictated by the need to avoid racemization of the C3 center (if starting from chiral material) and to prevent oligomerization.[1]

Reaction Pathway (DOT Visualization)

The following diagram illustrates the standard synthesis route using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Figure 1: Synthesis of N-Boc-pyrrolidine-3-carboxylic acid via Schotten-Baumann conditions.

Critical Process Parameters (CPP)

-

pH Control (9-10): The reaction must be kept basic to ensure the pyrrolidine nitrogen is nucleophilic (unprotonated), but not so basic that the Boc group hydrolyzes downstream.

-

Solvent System: A mixture of Water/Dioxane or Water/THF is used.[1] Dioxane is preferred for solubility, but THF is greener.[1]

-

Temperature: 0°C to RT. Heating is avoided to prevent thermal decomposition of Boc₂O.[1]

Experimental Protocols (Self-Validating)

These protocols are designed with built-in checkpoints to ensure integrity.[1]

Protocol A: Amide Coupling (Using the Scaffold)

Objective: Couple 1-Boc-pyrrolidine-3-carboxylic acid to a primary amine (R-NH₂).[1]

-

Activation: Dissolve 1.0 eq of 1-Boc-pyrrolidine-3-carboxylic acid in DMF (0.1 M). Add 1.2 eq HATU and 2.0 eq DIPEA .[1]

-

Checkpoint: Solution should turn slightly yellow (activation of acid).[1] Stir for 5 mins.

-

-

Addition: Add 1.1 eq of amine (R-NH₂).

-

Reaction: Stir at RT for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid).[1]

-

Why? The Boc group is acid-stable under dilute/quick wash conditions (1N HCl, <5 min), allowing removal of basic impurities without deprotection.[1]

-

Protocol B: N-Boc Deprotection

Objective: Reveal the secondary amine for further functionalization.

-

Dissolution: Dissolve substrate in DCM (0.1 M).

-

Acidolysis: Add equal volume of TFA (Trifluoroacetic acid) .[1]

-

Alternative: 4M HCl in Dioxane (if water-free conditions are needed).[1]

-

-

Monitoring: Stir 1 hour. CO₂ gas evolution indicates reaction progress.[1]

-

Workup: Evaporate volatiles in vacuo.

-

Critical Step: The product exists as a TFA salt.[1] If the free base is required, use ion-exchange resin or basic extraction, but be aware of water solubility.

-

Applications in Drug Discovery

The pyrrolidine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[1]

Structural Logic: The Beta-Proline Effect

In peptide chains, standard proline (α-amino acid) induces a "kink" or turn.[1] This scaffold (β-amino acid) extends the backbone by one carbon while maintaining the rigid ring constraint.[1]

-

HCV NS5A Inhibitors: The scaffold mimics the proline residues found in Daclatasvir-like molecules, providing viral replication inhibition.[1]

-

G-Protein Coupled Receptors (GPCRs): The rigid ring orients the carboxylic acid (pharmacophore) into specific receptor pockets that flexible chains cannot access.[1]

Decision Tree: Enantiomer Selection

Use this logic flow to determine which CAS number to source.

Figure 2: Strategic selection of chiral starting materials.

References

-

PubChem. 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

Sources

- 1. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of N-tert-butoxycarbonyl-β-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-β-proline (Boc-β-Pro-OH) is a protected form of β-proline, a non-proteinogenic amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom is a critical modification in modern organic and medicinal chemistry. This guide offers a comprehensive overview of the core physicochemical properties of Boc-β-Pro-OH, providing essential data and methodologies for its effective use in research and development.

The Boc group provides stability under a range of non-acidic conditions, allowing for selective chemical modifications at other parts of the molecule.[1] This characteristic is fundamental to its application in peptide synthesis and the development of peptidomimetics. The unique three-dimensional structure of the β-proline ring can induce specific turns and conformations in peptide chains, a property that is highly valuable in drug design for achieving desired biological activity.[1]

Molecular Structure and Core Properties

The foundational characteristics of N-tert-butoxycarbonyl-β-proline are crucial for its handling, storage, and application in synthetic chemistry.

-

IUPAC Name: (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (for the S-enantiomer)

-

CAS Number: 140148-70-5 (for the S-enantiomer)[4]

-

Synonyms: Boc-β-Pro-OH, N-Boc-beta-proline

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of N-tert-butoxycarbonyl-β-proline. These values are critical for experimental design, from selecting appropriate solvents to establishing reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 133-135 °C | [2][3] |

| Boiling Point | ~355.52 °C (rough estimate) | [2] |

| Solubility | Soluble in acetic acid, slightly soluble in water.[2][5] A detailed study has reported its solubility in 14 different solvents including water, various alcohols, acetone, acetonitrile, and dichloromethane at temperatures ranging from 283.15 to 323.15 K.[6][7] | [2][5][6][7] |

| pKa | 4.01 ± 0.20 (Predicted) | [2] |

Spectroscopic and Chromatographic Profile

A thorough understanding of the spectroscopic and chromatographic behavior of Boc-β-Pro-OH is essential for its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of N-tert-butoxycarbonyl-β-proline.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the tert-butyl group, the pyrrolidine ring, and the carboxylic acid. The large singlet for the nine protons of the tert-butyl group is a prominent feature.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the tert-butyl group, the pyrrolidine ring, and the two carbonyl carbons (one for the Boc group and one for the carboxylic acid).[1][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-Boc-β-proline, the expected [M+H]⁺ peak is at m/z 216.12.[1] Common fragmentation patterns include the loss of the tert-butyl group or carbon dioxide.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule. Key absorption bands for N-Boc-β-proline include:

-

A broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹)

-

Strong C=O stretching bands for the carboxylic acid and the urethane carbonyls (~1650-1750 cm⁻¹)

-

C-H stretching bands (~2850-3000 cm⁻¹)[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and, if applicable, the enantiomeric composition of N-tert-butoxycarbonyl-β-proline.[10]

-

Reversed-Phase HPLC: Used for determining chemical purity, typically with a C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).[10]

-

Chiral HPLC: Necessary for separating enantiomers, often employing a chiral stationary phase.[10]

Experimental Workflows and Protocols

The following sections provide structured workflows and detailed protocols for the characterization of N-tert-butoxycarbonyl-β-proline.

General Physicochemical Characterization Workflow

Detailed Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol outlines a standard method for determining the chemical purity of N-tert-butoxycarbonyl-β-proline. The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of the moderately polar analyte. Acetonitrile is a common organic modifier that provides good peak shape and resolution.

Instrumentation and Conditions:

-

Instrument: HPLC system with a UV detector[10]

-

Column: C18, 250 x 4.6 mm, 5 µm particle size[10]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[10]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[10]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 25 °C[10]

-

Detection: UV at 210 nm[10]

-

Injection Volume: 10 µL[10]

Procedure:

-

Sample Preparation: Prepare a stock solution of N-tert-butoxycarbonyl-β-proline at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).[10]

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for the duration of the gradient run.

-

Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

System Suitability:

-

Tailing Factor: The tailing factor for the main peak should ideally be between 0.8 and 1.5.

-

Theoretical Plates: The number of theoretical plates should be greater than 2000 to ensure column efficiency.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and stability of N-tert-butoxycarbonyl-β-proline.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Handle in a well-ventilated area to avoid inhalation of dust.[11][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Recommended storage temperature is often between 2-8°C.[1][11] Protect from heat and incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]

-

Stability: The compound is stable under recommended storage conditions.[12] The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[11]

Conclusion

N-tert-butoxycarbonyl-β-proline is a valuable building block in synthetic chemistry, particularly for the development of novel peptides and peptidomimetics. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its successful application. The provided data and protocols serve as a foundational resource for researchers, enabling accurate characterization, handling, and utilization of this important compound.

References

-

ResearchGate. (n.d.). C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]

-

Qiu, J., et al. (2021). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (2021, June 16). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC-L-Proline price,buy BOC-L-Proline - chemicalbook [chemicalbook.com]

- 3. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-N-Boc-beta-proline | CAS 140148-70-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-Boc-L-beta-proline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the Safe Handling and Application of (3S)-1-Boc-pyrrolidine-3-carboxylic Acid

This guide provides a comprehensive overview of (3S)-1-Boc-pyrrolidine-3-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique structural features, including a chiral center and a Boc-protected amine, make it a valuable component in the synthesis of complex molecules and peptidomimetics. This document will delve into its chemical properties, detailed safety protocols, a practical experimental workflow, and proper disposal methods, ensuring both operational success and laboratory safety.

Compound Profile: Physicochemical and Structural Characteristics

(3S)-1-Boc-pyrrolidine-3-carboxylic acid, also known as (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, is a white to off-white crystalline powder. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and solubility in organic solvents, while the carboxylic acid moiety provides a reactive handle for various chemical transformations, most notably amide bond formation.[1]

| Property | Value | Source |

| CAS Number | 140148-70-5 | [2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 140-145 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in water (slightly) |

Hazard Identification and Safety Precautions

A thorough understanding of the potential hazards associated with (3S)-1-Boc-pyrrolidine-3-carboxylic acid is paramount for its safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

These classifications necessitate stringent adherence to safety protocols to mitigate risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3S)-1-Boc-pyrrolidine-3-carboxylic acid:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

-

Protective Clothing: A laboratory coat should be worn to protect against skin contact.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of (3S)-1-Boc-pyrrolidine-3-carboxylic acid and ensure a safe laboratory environment.

-

Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. Keep away from strong oxidizing agents.

Experimental Protocol: Amide Bond Formation

The primary application of (3S)-1-Boc-pyrrolidine-3-carboxylic acid is in the formation of amide bonds, a cornerstone of peptide synthesis and the development of many pharmaceutical agents. The following is a detailed, field-proven protocol for a standard peptide coupling reaction.

Rationale Behind Experimental Choices

This protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HBTU is chosen for its efficiency in activating the carboxylic acid and minimizing racemization at the chiral center.[3] DIPEA is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without interfering with the coupling process. Anhydrous DMF is the solvent of choice due to its ability to dissolve the reactants and its aprotic nature, which prevents it from participating in the reaction.

Step-by-Step Methodology

Objective: To couple (3S)-1-Boc-pyrrolidine-3-carboxylic acid with a primary amine (e.g., benzylamine) to form the corresponding amide.

Materials:

-

(3S)-1-Boc-pyrrolidine-3-carboxylic acid

-

Benzylamine (or other primary amine)

-

HBTU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (3S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Activation and Coupling: Add HBTU (1.1 equivalents) to the reaction mixture in one portion. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

-

Experimental Workflow Diagram

Caption: Workflow for HBTU-mediated amide coupling.

Disposal Guidelines

The disposal of (3S)-1-Boc-pyrrolidine-3-carboxylic acid and its associated waste must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

-

Unused Compound: Unused (3S)-1-Boc-pyrrolidine-3-carboxylic acid should be treated as hazardous chemical waste. It should be disposed of in a properly labeled, sealed container and collected by a licensed hazardous waste disposal company.[4]

-

Solid Waste: Solid waste contaminated with the compound, such as used weighing paper or contaminated gloves, should be placed in a designated solid waste container for hazardous materials.[5]

-

Liquid Waste: Organic solvent waste from the reaction and purification steps should be collected in a labeled, sealed container for halogenated or non-halogenated waste, as appropriate. Aqueous waste from the work-up should be neutralized to a pH between 6 and 8 before disposal down the drain with copious amounts of water, provided it does not contain other hazardous materials and is permitted by local regulations.[6] If in doubt, treat it as hazardous aqueous waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Conclusion

(3S)-1-Boc-pyrrolidine-3-carboxylic acid is an indispensable tool in modern organic synthesis and drug discovery. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. The experimental protocol provided offers a reliable method for its application in amide bond formation, a critical transformation in the synthesis of novel therapeutics. By following the guidelines outlined in this document, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.

References

-

Waste handling in the organic chemistry lab. University of Toronto. [Link]

-

Chemical Waste Storage and Disposal. University of Notre Dame. [Link]

-

Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

-

Laboratory Waste Disposal Handbook. University of Essex. [Link]

-

Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

-

(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]

- 6. Chemical Waste Storage and Disposal | Lab Safety Officers [sites.nd.edu]

Methodological & Application

Coupling reaction conditions for 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid

An In-Depth Guide to Amide Coupling Reactions for 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid, a conformationally constrained proline analogue, is a particularly valuable building block. Its rigid pyrrolidine scaffold introduces a fixed kink in the peptide backbone, which can lock a peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[1][2] Furthermore, the non-natural structure provides significant resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.[1]

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of this sterically hindered amino acid, addressing the common challenges and offering field-proven solutions for researchers, chemists, and drug development professionals.

Foundational Principles of Amide Bond Formation

The formation of a peptide (amide) bond is fundamentally a nucleophilic substitution reaction between a carboxylic acid and an amine.[3] However, the direct reaction is thermodynamically unfavorable under standard conditions. The process requires the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group. This makes the carboxyl carbon highly electrophilic and susceptible to attack by the nucleophilic amine.[3][4]

Modern peptide synthesis relies on a sophisticated toolkit of coupling reagents designed to achieve this activation efficiently and with minimal side reactions.[5] These reagents can be broadly categorized into three main classes:

-

Carbodiimides: Classic reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) that form a highly reactive O-acylisourea intermediate.[6][7]

-

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) that generate reactive OBt active esters.[3] They are known for high efficiency and avoiding specific side reactions associated with other classes.

-

Aminium/Uronium Salts: Highly efficient reagents like HATU and HBTU that also form active esters but are generally considered among the fastest and most effective, especially for challenging or sterically hindered couplings.[3][8][9]

Causality Behind Experimental Choices: Key Reaction Parameters

The success of coupling 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid hinges on the careful selection and optimization of several key parameters. Due to the steric hindrance around the α-carbon, standard conditions may prove insufficient.

-

Choice of Coupling Reagent: For sterically hindered amino acids, aminium/uronium salts like HATU are often the "gold standard" due to their high reactivity and rapid kinetics.[9][10] Phosphonium salts like PyBOP are also excellent choices.[5] While carbodiimides (EDC, DIC) are cost-effective, they are generally less potent and may require longer reaction times or higher temperatures for hindered systems.[6]

-

The Role of Additives: Additives are critical for both accelerating the reaction and suppressing epimerization, a major side reaction that can compromise the chiral integrity of the final product.[11][12]

-

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt intercepts the initial reactive intermediate to form an HOBt-active ester, which is more stable and less prone to side reactions than the initial intermediate but still highly reactive towards the amine.[4][6]

-

HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the anchimeric assistance provided by the pyridine nitrogen, making it highly effective for difficult couplings.[8] Reagents like HATU already incorporate the HOAt moiety.[9]

-

Oxyma Pure: A non-explosive alternative to HOBt/HOAt with comparable pKa and efficiency, making it a safer and increasingly popular choice.[5][8]

-

-

Base Selection: A non-nucleophilic tertiary base is required when using phosphonium or aminium salts to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step.[5]

-

Solvent: The choice of solvent is crucial for ensuring all reactants remain dissolved throughout the reaction.

-

DMF (N,N-Dimethylformamide): The most common solvent for peptide synthesis due to its excellent solvating properties for protected amino acids, reagents, and the growing peptide chain.[8]

-

DCM (Dichloromethane): Often used in solution-phase synthesis and for initial resin swelling.[7][13]

-

NMP (N-Methyl-2-pyrrolidone): A stronger solvent than DMF, sometimes used for sequences prone to aggregation.

-

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for coupling 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid in a solid-phase peptide synthesis (SPPS) context.

General Workflow for Solid-Phase Peptide Synthesis

The incorporation of any amino acid during SPPS follows a cyclical process. The diagram below outlines the fundamental workflow.

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended protocol for sterically hindered amino acids, prioritizing speed and yield.

Reagents:

-

Fmoc-deprotected peptide-resin

-

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid (3.0 eq)

-

HATU (2.9 eq)

-

DIPEA (6.0 eq)

-

Anhydrous DMF

Procedure:

-

Pre-activation: In a separate vessel, dissolve 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid and HATU in anhydrous DMF.

-

Add DIPEA to the solution. A color change (typically to yellow) may be observed. Allow the mixture to pre-activate for 5-15 minutes at room temperature.[9] This step is crucial as it allows for the formation of the reactive OAt-ester prior to addition to the resin.[14]

-

Coupling: Add the pre-activated solution to the vessel containing the swelled, Fmoc-deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[9]

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[15] If the test is positive (blue beads), indicating an incomplete reaction, a second coupling (recoupling) may be necessary.

-

Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Phosphonium Salt Coupling with PyBOP

An excellent alternative to HATU, known for its efficiency and for avoiding the potential side reaction of N-terminal guanidinylation that can occur with excess uronium reagents.

Reagents:

-

Fmoc-deprotected peptide-resin

-

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid (3.0 eq)

-

PyBOP (3.0 eq)

-

DIPEA (6.0 eq)

-

Anhydrous DMF

Procedure:

-

In a separate vessel, dissolve the 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid and PyBOP in anhydrous DMF.

-

Add DIPEA to the solution and add this mixture immediately to the swelled, Fmoc-deprotected peptide-resin. Unlike some uronium reagents, prolonged pre-activation is generally not required.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction completion using the Kaiser test.[15]

-

Upon completion, drain the vessel and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Classic Carbodiimide Coupling with DIC/Oxyma Pure

A cost-effective and safe method. The use of Oxyma Pure is recommended over HOBt due to safety considerations regarding the potentially explosive nature of benzotriazole derivatives.[5][8]

Reagents:

-

Fmoc-deprotected peptide-resin

-

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid (3.0 eq)

-

Oxyma Pure (3.0 eq)

-

DIC (3.0 eq)

-

Anhydrous DMF

Procedure:

-

In a separate vessel, dissolve the 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid and Oxyma Pure in anhydrous DMF.

-

Add the solution to the swelled, Fmoc-deprotected peptide-resin.

-

Add DIC to the resin slurry and begin agitation immediately.

-

Allow the reaction to proceed for 2-6 hours at room temperature. Carbodiimide-mediated couplings are generally slower than those using onium salts.[6]

-

Monitor for completion via the Kaiser test.

-

When complete, drain and wash the resin with DMF (3x) and DCM (3x). The diisopropylurea byproduct of DIC is soluble in common organic solvents, facilitating its removal.[6]

Data Summary & Mechanistic Visualization

Comparative Overview of Coupling Protocols

| Parameter | Protocol 1: HATU | Protocol 2: PyBOP | Protocol 3: DIC/Oxyma |

| Reagent Class | Aminium/Uronium Salt | Phosphonium Salt | Carbodiimide |

| Additive | HOAt (integral part) | HOBt (integral part) | Oxyma Pure |

| Base Required | Yes (e.g., DIPEA) | Yes (e.g., DIPEA) | No (but used for salt neutralization) |

| Relative Speed | Very Fast (0.5-2 h) | Fast (1-4 h) | Moderate (2-6 h) |

| Efficiency | Excellent, especially for hindered couplings[9] | Excellent, low racemization[5] | Good, cost-effective |

| Key Advantage | Highest reactivity for difficult sequences. | Avoids guanidinylation side reaction. | Low cost, safer additives available. |

| Consideration | Higher cost; excess reagent can cause guanidinylation.[10] | Byproducts can be toxic (HMPA from original BOP).[5] | Slower; potential for N-acylurea side product formation (minimized by additive).[6] |

Mechanism of Carbodiimide Activation

The diagram below illustrates the fundamental activation mechanism using a carbodiimide like EDC or DIC, which is the first step in forming the amide bond.

Caption: Activation of a carboxylic acid using a carbodiimide reagent and an additive.

Troubleshooting Common Coupling Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent activity for the sterically hindered substrate. 2. Short reaction time or low temperature. 3. Aggregation of peptide chain on resin. | 1. Switch to a more potent reagent (e.g., from DIC to HATU).[9] 2. Perform a second coupling ("double couple") with fresh reagents. 3. Increase reaction time or temperature (e.g., to 40-50°C). 4. Consider using NMP as a solvent to disrupt aggregation. |

| Epimerization/Racemization | 1. Prolonged pre-activation time, especially with a strong base. 2. Use of a strong base like DIPEA with a sensitive residue. 3. High reaction temperatures. | 1. Minimize pre-activation time. 2. Switch to a weaker base like N-Methylmorpholine (NMM) or sym-collidine.[5] 3. Ensure an efficient additive (like HOAt or Oxyma) is used.[8] 4. Conduct the coupling at 0°C or room temperature. |

| Guanidinylation of N-terminus | Use of excess aminium/uronium reagents (e.g., HBTU, HATU) relative to the carboxylic acid.[10] | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.0 eq acid, 0.95 eq HATU). 2. Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction. |

| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate in carbodiimide-mediated reactions.[6] This is more likely if the amine is a poor nucleophile or if no additive is used. | 1. Always use an additive (HOBt, Oxyma Pure) with carbodiimide reagents to rapidly trap the intermediate as a more stable active ester.[5][6] 2. Ensure low reaction temperatures.[5] |

References

-

AAPPTEC. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

-

Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606–1607. Available at: [Link]

-

Lee, Y., & Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Molecules, 10(1), 196-205. Available at: [Link]

-

Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

ResearchGate. Coupling Reagents. Available at: [Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]

-

Mohd, N., & Yusof, M. S. M. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13. Available at: [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jpt.com [jpt.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. researchgate.net [researchgate.net]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. reddit.com [reddit.com]

- 15. peptide.com [peptide.com]

Application Notes and Protocols for the Synthesis of Peptide Nucleic Acids Using Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Pyrrolidine Scaffolds in Peptide Nucleic Acid (PNA) Design

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units.[] This uncharged backbone endows PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation.[] However, the inherent flexibility of the standard PNA backbone can lead to a loss of entropy upon hybridization, and challenges with aqueous solubility and cell permeability can limit their in vivo applications.[2][3]

To address these limitations, researchers have developed conformationally constrained PNA analogues. Among the most promising of these are PNAs incorporating pyrrolidine scaffolds. The five-membered pyrrolidine ring, when integrated into the PNA backbone, introduces a degree of rigidity that can pre-organize the PNA strand for duplex formation, potentially reducing the entropic penalty of binding.[2][4] This conformational constraint is a key determinant of binding efficiency.[5][6] Furthermore, the stereochemistry of the pyrrolidine ring can be precisely controlled, offering a powerful tool to fine-tune the hybridization properties and selectivity for DNA versus RNA targets.[7][8] The pyrrolidine motif can also serve as a versatile handle for introducing functionalities that enhance solubility, facilitate cell penetration, or allow for site-specific labeling.[5][9][10]

This guide provides a comprehensive overview of the synthesis of pyrrolidine-based PNAs, from monomer synthesis to solid-phase oligomer assembly and post-synthetic modifications.

I. Synthesis of Pyrrolidine-Based PNA Monomers

The synthesis of pyrrolidine PNA monomers is a multi-step process that typically starts from a chiral precursor, such as hydroxyproline. The specific synthetic route can be adapted to introduce different nucleobases and protecting groups suitable for solid-phase synthesis.

A. Causality in Monomer Design and Synthesis

The choice of starting material and synthetic route is dictated by the desired stereochemistry of the final monomer. The stereogenic centers in the pyrrolidine ring significantly influence the PNA's ability to adopt the optimal geometry for binding to nucleic acid targets.[8][11] For instance, studies have shown that specific combinations of stereoisomers, such as the (2'R,4'R)-proline/(1S,2S)-2-aminocyclopentanecarboxylic acid backbone in acpcPNA, exhibit outstanding affinity and sequence specificity for DNA.[5][6][8]

Protecting groups are crucial for a successful solid-phase synthesis. The most common strategies are Boc/Z and Fmoc-based protection. The choice of protecting groups for the pyrrolidine nitrogen, the exocyclic amine of the nucleobase, and the carboxylic acid must be orthogonal to allow for their selective removal during different stages of the synthesis.

B. Exemplary Synthesis of a trans-L-PAPNA(T) Monomer

Here, we outline a representative synthesis of a Fmoc-protected thymine monomer of a pyrrolidine-based amino peptide nucleic acid (PAPNA), which incorporates a tertiary amine in the backbone to potentially improve cell internalization.[9]

Starting Material: trans-L-hydroxyproline

Key Steps:

-

Protection of the Secondary Amine: The secondary amine of trans-L-hydroxyproline is protected with a Boc group.

-

Esterification: The carboxylic acid is converted to an ethyl ester.

-

Inversion of Hydroxyl Group Stereochemistry: The configuration of the hydroxyl group at the 4th position is reversed via a Mitsunobu reaction with formic acid, followed by hydrolysis.

-

Protection of the Hydroxyl Group: The newly formed hydroxyl group is protected with a tert-butyldiphenylsilyl (TBDPS) group.

-

Introduction of the Nucleobase: The nucleobase (in this case, thymine) is introduced.

-

Further Modifications and Final Protecting Group Installation: A series of further chemical transformations are carried out to install the final Fmoc-protecting group, yielding the desired monomer for solid-phase synthesis.

For a detailed schematic of this synthetic route, please refer to Figure 1 in the original publication by Shigeyasu et al. (2006).[9]

II. Solid-Phase Synthesis of Pyrrolidine PNA Oligomers

The assembly of pyrrolidine PNA oligomers is most efficiently achieved using solid-phase peptide synthesis (SPPS).[8][9][11][12] This methodology allows for the stepwise addition of monomer units to a growing chain anchored to a solid support, with excess reagents being easily washed away after each step. Both manual and automated synthesis approaches are viable.[2][8][11]

A. Workflow for Solid-Phase Pyrrolidine PNA Synthesis

Figure 1: A generalized workflow for the solid-phase synthesis of pyrrolidine PNA oligomers using Fmoc chemistry.

B. Detailed Protocol for Solid-Phase Pyrrolidine PNA Synthesis (Fmoc/HATU Strategy)

This protocol is a generalized procedure based on methodologies reported for the synthesis of various pyrrolidine PNAs.[8][9][11] Researchers should optimize conditions for their specific sequences and monomers.

Materials and Reagents:

-

TentaGel Rink Amide resin (or other suitable solid support)

-

Fmoc-protected pyrrolidine PNA monomers

-

Fmoc-L-Lys(Boc)-OH (for C-terminal modification, optional)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIEA)

-

2,4,6-Lutidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling and Preparation:

-

Place the resin in the synthesis vessel and swell in DMF for 1-2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Optional C-terminal Lysinamide Incorporation:

-

Elongation Cycle (for each monomer):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin extensively with DMF to remove piperidine and cleaved Fmoc groups.

-

Coupling:

-

Pre-activate the Fmoc-pyrrolidine PNA monomer (3-5 equivalents) with HATU (2.9 equivalents), DIEA (3 equivalents), and 2,4,6-lutidine (3 equivalents) in DMF for 60 seconds.[2]

-

Add the activated monomer solution to the resin and shake at room temperature for 30-60 minutes.

-

-

Washing: Wash the resin with DMF.

-

Capping: Treat the resin with a solution of acetic anhydride/lutidine/DMF (e.g., 5:6:89 v/v/v) for 5-10 minutes to cap any unreacted amino groups.[2][13]

-

Washing: Wash the resin with DMF and DCM, then again with DMF.

-

Repeat the elongation cycle for each subsequent monomer in the sequence.

-

-

Final Steps:

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.

-

Dry the crude PNA pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude PNA in a suitable solvent (e.g., 0.1% TFA in water/ACN).

-

Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the PNA using MALDI-TOF mass spectrometry.[11]

-

III. The Critical Role of Stereochemistry

The introduction of a pyrrolidine ring creates at least two new stereocenters in each monomer unit.[2][4] The spatial arrangement of substituents on these chiral centers has a profound impact on the hybridization properties of the resulting PNA oligomer.

Systematic studies have been conducted to determine the optimal stereochemistry for DNA and RNA binding. For example, in pyrrolidinyl PNAs with an α/β-dipeptide backbone (acpcPNA), it was found that only specific combinations of stereoisomers of the proline and 2-aminocyclopentanecarboxylic acid parts lead to stable hybrids with DNA.[8][11]

| PNA Type | Stereochemistry | Target | Binding Affinity | Reference |

| Pyrrolidinone PNA | (3S,5R) | RNA | Highest affinity among isomers | [4] |

| acpcPNA | (2’R,4’R)-proline / (1S,2S)-acpc | DNA | Exceptionally high affinity and specificity | [5][6][8] |

| Pmg PNA | R-isomer | RNA | Binds better than the S-isomer | [7] |

Table 1: Influence of Stereochemistry on the Hybridization Properties of Pyrrolidine PNAs.

These findings underscore the importance of stereochemical control during monomer synthesis to produce PNAs with desired binding characteristics. The modular nature of the synthesis allows for rapid structural optimization by testing different stereoisomers.[5][6]

IV. Post-Synthetic Modification of Pyrrolidine PNAs

A significant advantage of the pyrrolidine scaffold is its utility as a platform for post-synthetic modifications. This allows for the introduction of various functional groups to enhance the properties of the PNA without having to synthesize complex monomers from scratch.

A common strategy involves incorporating a monomer with a reactive handle (e.g., an amino group) into the PNA sequence during solid-phase synthesis. This handle can then be selectively modified after the main chain has been assembled. For instance, a post-synthetic reductive alkylation approach has been used to attach hydrophilic side chains to the pyrrolidine backbone, thereby improving aqueous solubility and cell permeability. This method is compatible with a range of functional groups, including those used in click chemistry for labeling with fluorophores.[5][10]

Figure 2: General workflow for post-synthetic modification of pyrrolidine PNAs.

V. Applications in Research and Drug Development

The unique properties of pyrrolidine-based PNAs make them attractive candidates for a variety of applications:

-

Antisense and Antigene Therapy: By binding to target mRNA or DNA with high affinity and specificity, pyrrolidine PNAs can modulate gene expression, offering potential therapeutic strategies for various diseases.[][9]

-

Diagnostic Probes: The high specificity of pyrrolidine PNAs, particularly acpcPNA, makes them excellent probes for detecting specific DNA or RNA sequences in complex biological samples.[6] Their nuclease resistance is a significant advantage in these applications.

-

Nanotechnology and Biomaterials: The predictable binding behavior and robust chemical nature of pyrrolidine PNAs make them suitable building blocks for the fabrication of functional materials and nanodevices.[6]

-

Drug Discovery: The pyrrolidine scaffold itself is a common motif in drug discovery, and its incorporation into PNAs opens up new avenues for creating bioactive molecules with improved pharmacokinetic profiles.[14][15]

Conclusion

The synthesis of peptide nucleic acids using pyrrolidine scaffolds represents a significant advancement in the field of oligonucleotide mimics. By introducing conformational constraints and offering stereochemical control, the pyrrolidine ring allows for the rational design of PNAs with enhanced hybridization properties, improved biological stability, and tailored functionalities. The synthetic protocols outlined in this guide, from monomer preparation to solid-phase oligomer synthesis and post-synthetic modification, provide a robust framework for researchers and drug development professionals to explore the vast potential of this versatile PNA platform.

References

-

Shigeyasu, M., Kuwahara, M., Sisido, M., & Ishikawa, T. (2006). Synthesis of a Novel Pyrrolidine-based Peptide Nucleic Acid that Contains Tertiary Amines in the Main Chain and Its Internalization into Cells. Chemistry Letters, 35(3), 300-301. [Link]

-

Govindaraju, T., & Kumar, V. A. (2000). Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue. Organic Letters, 2(24), 3983-3986. [Link]

-

Govindaraju, T., & Kumar, V. A. (2001). Synthesis of Pyrrolidinone PNA: A Novel Conformationally Restricted PNA Analogue. The Journal of Organic Chemistry, 66(1), 206-210. [Link]

-

Slaitas, A., & Yeheskiely, E. (2001). Synthesis and hybridization of novel chiral pyrrolidine based PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1377-1379. [Link]

-

Ditmangklo, B., Muangkaew, P., Supabowornsathit, K., & Vilaivan, T. (2020). Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. Methods in Molecular Biology, 2105, 35-60. [Link]

-

Ditmangklo, B., Muangkaew, P., Supabowornsathit, K., & Vilaivan, T. (2020). Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. Methods in Molecular Biology, 2105, 35-60. [Link]

-

Vilaivan, T., et al. (2011). Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties. Artificial DNA: PNA & XNA, 2(2), 41-49. [Link]

-

Vilaivan, T., et al. (2011). Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties. Artificial DNA: PNA & XNA, 2(2), 41-49. [Link]

-

Pürinš, M., et al. (2007). Synthesis and Properties of Pyrrolidine-Based Negatively Charged Dna Mimics. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1431-1434. [Link]

-

Vilaivan, T., & Suparpprom, C. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research, 48(7), 2039-2047. [Link]

-

Stojkovic, V., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

Srisawat, C., et al. (2017). Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid (PNA) via Post Synthetic Modification with Hydrophilic Side Chains. Bioconjugate Chemistry, 28(10), 2551-2560. [Link]

-

Slaitas, A., & Yeheskiely, E. (2001). SYNTHESIS AND HYBRIDIZATION OF NOVEL CHIRAL PYRROLIDINE BASED PNA ANALOGUE. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1377-1379. [Link]

-

Kumar, V. A., et al. (2001). DNA/PNA oligomers with 2-hydroxy/aminomethyl- 4-(thymin-1-yl)pyrrolidine-N-acetic acid. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1239-1242. [Link]

-

Kumar, V. A., et al. (2001). DNA/PNA Oligomers with 2-Hydroxy/Aminomethyl- 4-(thymin-1-yl)pyrrolidine-N-acetic acid. Organic Letters, 3(9), 1269-1272. [Link]

-

Shirude, P. S., Kumar, V. A., & Ganesh, K. N. (2005). Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies. Chemical Communications, (27), 3433-3435. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of novel pyrrolidinyl PNA carrying β-amino acid spacers. [Link]

-

Srisawat, C., et al. (2017). Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid via Post-synthetic Modification with Hydrophilic Side Chains. Bioconjugate Chemistry, 28(10), 2551-2560. [Link]

-

Pendri, A., et al. (2010). Solid phase synthesis of novel pyrrolidinedione analogs as potent HIV-1 integrase inhibitors. Journal of Combinatorial Chemistry, 12(1), 84-90. [Link]

-

Piras, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2235. [Link]

-

Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]

-

Prévost, C., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 5, 87. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and hybridization of novel chiral pyrrolidine based PNA analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Large-Scale Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid: A Comprehensive Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (R)-N-Boc-pyrrolidine-3-carboxylic acid, is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure found in numerous biologically active molecules, including potent enzyme inhibitors and receptor agonists.[1] This guide provides a detailed, field-proven protocol for the large-scale synthesis of this valuable intermediate, focusing on the causality behind experimental choices to ensure reproducibility, scalability, and high purity.

The synthetic utility of (R)-pyrrolidine-3-carboxylic acid arises from the distinct reactivity of its secondary amine and carboxylic acid functional groups. For many synthetic applications, particularly those involving modification of the carboxylic acid (e.g., amide coupling), the nucleophilic secondary amine must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2]

The protocol described herein employs a straightforward and robust N-Boc protection of the readily available chiral pool starting material, (R)-pyrrolidine-3-carboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). This method is highly efficient and has been successfully scaled for industrial production.

Synthetic Workflow and Rationale

The overall process involves the reaction of the amino acid with di-tert-butyl dicarbonate under basic conditions, followed by an acidic workup to isolate the desired N-protected product.

Caption: High-level workflow for the synthesis of (R)-N-Boc-pyrrolidine-3-carboxylic acid.

Causality Behind Experimental Choices

-

Solvent System (Dioxane/Aqueous NaOH): The biphasic solvent system is critical. (R)-pyrrolidine-3-carboxylic acid, being an amino acid, has poor solubility in purely organic solvents. The aqueous sodium hydroxide deprotonates the carboxylic acid to form the highly water-soluble sodium carboxylate and also acts as a base to neutralize the acidic byproduct of the reaction. Dioxane is a water-miscible organic solvent that effectively dissolves the di-tert-butyl dicarbonate.[3]

-

Base (Sodium Hydroxide): A base is required to deprotonate the ammonium group of the amino acid (formed in situ), rendering the nitrogen atom nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride. It also neutralizes the carboxylic acid, preventing it from interfering with the reaction.

-

Temperature (Room Temperature): The reaction is typically conducted at room temperature. This provides a sufficient rate of reaction without promoting the thermal decomposition of di-tert-butyl dicarbonate.

-

Acidification (3N HCl): After the reaction is complete, the aqueous phase contains the sodium salt of the desired product. Acidification with a strong acid like hydrochloric acid is necessary to protonate the carboxylate, which significantly reduces its water solubility and causes the final product to precipitate, allowing for easy isolation.[3]

Detailed Large-Scale Experimental Protocol

This protocol is designed for the synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid on a multi-gram scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

| Reagent | Grade | Supplier Example |

| (R)-Pyrrolidine-3-carboxylic acid | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |

| Dioxane | Anhydrous, 99.8% | Major Supplier |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major Supplier |

| Hydrochloric Acid (HCl) | 3N solution | Major Supplier |

| Diethyl Ether | ACS Reagent Grade | Major Supplier |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier |

| Deionized Water | N/A | In-house |

Equipment:

-

Appropriately sized multi-neck round-bottom flask or jacketed reactor

-

Overhead mechanical stirrer

-

Addition funnel

-

Temperature probe

-

Large separatory funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Procedure

-

Preparation of Solutions:

-

Prepare a 1N solution of sodium hydroxide by carefully dissolving the required amount of NaOH pellets in deionized water.

-

Prepare a 3N solution of hydrochloric acid if starting from a concentrated stock.

-

-

Reaction Setup:

-

In a suitable reactor, dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N aqueous sodium hydroxide.

-

Separately, dissolve di-tert-butyl dicarbonate in dioxane.

-

-

Boc-Protection Reaction:

-

Begin stirring the amino acid solution at room temperature.

-

Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture over a period of approximately 30 minutes.

-

Allow the reaction to stir at room temperature for 1.5 to 3 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Transfer the mixture to a large separatory funnel. The organic phase, containing unreacted Boc₂O and byproducts, is separated and washed with 1N NaOH.[3]

-

Combine all aqueous phases. The desired product is present in the aqueous phase as its sodium salt.

-

-

Product Isolation:

-

Cool the combined aqueous phase in an ice bath.

-

Slowly and carefully acidify the aqueous phase to a pH of approximately 2-3 by adding 3N HCl. A white precipitate of the product will form.[3]

-

Extract the acidified aqueous phase multiple times with diethyl ether to ensure complete recovery of the product.[3]

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Wash the combined ether extracts with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

-

-

Final Product:

-

The resulting solid is typically of high purity. If further purification is needed, recrystallization can be performed.

-

Dry the final product, tert-butyl (R)-3-carboxypyrrolidine-1-carboxylate, in a vacuum oven.

-

Quantitative Data and Characterization

| Parameter | Typical Value |

| CAS Number | 72925-16-7[4][5] |

| Molecular Formula | C₁₀H₁₇NO₄[5][6] |

| Molecular Weight | 215.25 g/mol [5][6] |

| Appearance | White powder[4][5] |

| Melting Point | 138-143 °C[4][5] |

| Optical Rotation | [α]/D -15.0 (c = 0.5% in chloroform)[4][5] |

| Purity (Assay) | ≥97%[4][5] |

| Typical Yield | >90% |

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amine acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group and carbon dioxide, to form the stable N-Boc protected product.

Caption: Simplified mechanism for the N-Boc protection of a primary/secondary amine.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, W., et al. (2008). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. ACS Publications. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Request PDF | Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]

-

α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. Available at: [Link]

-

(3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

-

Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 5. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 6. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing epimerization during coupling of chiral pyrrolidine carboxylic acids

Welcome to the technical support center for synthetic peptide and medicinal chemistry. This guide provides in-depth troubleshooting advice and best practices for a critical challenge in modern drug development: preventing the epimerization of chiral pyrrolidine carboxylic acids during amide bond formation. Loss of stereochemical integrity at this stage can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and safety profile of the final compound.[1][2] This resource is designed to equip you with the mechanistic understanding and practical protocols needed to maintain the chiral fidelity of your molecules.

Section 1: Understanding the Enemy - Mechanisms of Epimerization

Q1: What is epimerization, and why is it a critical issue with chiral pyrrolidine carboxylic acids?

Epimerization is a chemical process where the configuration at a single stereocenter of a molecule is inverted.[1] In the context of coupling a chiral pyrrolidine carboxylic acid, this means the stereocenter at the alpha-carbon (C2) can flip, converting the desired enantiomer (e.g., the L-isomer) into its D-isomer counterpart.

This is a significant problem because the three-dimensional structure of a molecule is intrinsically linked to its biological function.[1] An unintended epimer can exhibit reduced efficacy, altered receptor binding, or even toxicological effects. Furthermore, the resulting diastereomeric products often have very similar physical properties, making their purification exceptionally challenging and costly.[1][2]

Q2: What are the primary chemical pathways that lead to epimerization during peptide coupling?

Epimerization during amide bond formation is almost always a base-catalyzed side reaction. There are two principal mechanisms by which the stereochemical integrity of the activated amino acid can be compromised.[1][3]

-

Oxazolone Formation: This is the most common pathway for most N-acyl amino acids.[3] The activated carboxyl group is intramolecularly attacked by the oxygen of the N-acyl protecting group, forming a planar, achiral oxazol-5(4H)-one intermediate. This intermediate can be re-protonated from either face, leading to a mixture of L- and D-isomers. Crucially, for standard proline (pyrrolidine-2-carboxylic acid), this pathway is structurally impossible because the N-acyl group is part of the secondary amine within the ring, preventing the necessary geometry for cyclization. However, for other pyrrolidine derivatives or under specific conditions, related cyclization pathways can be a concern.

-

Direct α-Proton Abstraction (Enolization): This mechanism involves the direct removal of the proton on the alpha-carbon by a base, forming a planar enolate intermediate.[1] Like the oxazolone, this achiral intermediate can be re-protonated from either side, resulting in epimerization. This pathway is a potential risk for all activated amino acids, including proline derivatives, especially when strong bases, high temperatures, or prolonged reaction times are employed.

Section 2: Proactive Prevention - Strategic Selection of Reagents & Conditions

Minimizing epimerization requires a multi-faceted approach, carefully considering every component of the reaction.

Q3: Which coupling reagents are recommended to minimize epimerization?

The choice of coupling reagent is paramount. The goal is to generate an active ester that reacts quickly with the amine component but is stable enough to resist intramolecular side reactions or deprotonation.

| Reagent Class | Examples | Epimerization Risk | Commentary |

| Carbodiimides | DCC, DIC, EDC | High (if used alone) | These reagents are cost-effective but form a highly reactive O-acylisourea intermediate that is very prone to epimerization. Their use without a racemization-suppressing additive is strongly discouraged.[1][4][5] |

| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Generally efficient and reliable. PyBOP is a workhorse reagent, while PyAOP is particularly effective for sterically hindered or N-methylated amino acids where slow coupling could otherwise lead to epimerization.[6][7] |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Low | This is the most widely used class for minimizing epimerization. HATU is considered a gold standard due to the electronic properties of its HOAt core, which accelerates coupling and minimizes side reactions.[5][8] COMU is a modern, safer alternative to HATU (it is not explosive) with comparable or even superior performance and better solubility.[8][9] |

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

Additives are the single most important tool for suppressing epimerization, especially when using carbodiimides. They function by rapidly converting the highly reactive initial intermediate (e.g., O-acylisourea) into a more stable, yet sufficiently reactive, active ester. This new intermediate is significantly less prone to epimerization.[9][10]

-

1-Hydroxybenzotriazole (HOBt): The classic additive, effective at reducing epimerization.[11]

-

1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt. The nitrogen atom in the pyridine ring accelerates the coupling reaction and further suppresses racemization.[12] Reagents that incorporate this core, like HATU, are highly effective.[5]

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive additive that is an excellent alternative to HOBt and HOAt. It provides high coupling efficiency and very low levels of epimerization.[9][10] Reagents like COMU have OxymaPure built into their structure.[8]

Q5: How does the choice of base impact epimerization?

Since epimerization is base-catalyzed, the choice and stoichiometry of the base are critical. A base is required to deprotonate the ammonium salt of the incoming amine nucleophile and to neutralize acids formed during the reaction.

| Base | Abbreviation | Type | Commentary |

| Diisopropylethylamine | DIPEA or DIEA | Strong, Non-nucleophilic | The most common base used in peptide synthesis. However, its strong basicity can increase the rate of epimerization, especially in sensitive cases. Use with caution and at the minimum required stoichiometry.[9] |

| N-Methylmorpholine | NMM | Weaker, Non-nucleophilic | A weaker base than DIPEA, NMM is often a better choice for couplings where epimerization is a significant concern.[9][13] |

| 2,4,6-Collidine | Weak, Sterically Hindered | A very weak base whose steric bulk can further minimize side reactions. It is an excellent choice for highly sensitive fragment couplings or when coupling epimerization-prone amino acids.[9][13] |

Q6: What are the best practices for solvent and temperature selection?

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) can stabilize the charged enolate intermediate, thereby increasing the rate of epimerization.[14] When possible, using less polar solvents such as dichloromethane (DCM) can be beneficial.[14]

-

Temperature: Lowering the reaction temperature is a classic strategy to reduce the rate of most side reactions, including epimerization.[14] Running couplings at 0 °C is a common starting point. While microwave-assisted synthesis accelerates reactions through rapid heating, it must be used with caution for sensitive residues, as excessive temperatures can promote epimerization.[15] However, the significantly shorter reaction times can sometimes result in a net decrease in epimerization if conditions are carefully optimized.[16]

Section 3: Troubleshooting Guide - "My Coupling Reaction Showed Epimerization. Now What?"

Issue: Your HPLC or LC-MS analysis of the crude reaction mixture shows a significant impurity with the same mass as your desired product, often appearing as a closely eluting peak or shoulder.

-

Step 1: Confirmation Confirm that the impurity is indeed the epimer. This can be done by co-injecting your sample with an authentic, synthesized standard of the D-diastereomer. Alternatively, chiral HPLC can be used to separate the two enantiomers after cleaving the product from any solid support.

-

Step 2: Root Cause Analysis Work through this checklist to identify the likely cause of the epimerization:

-

Coupling Reagent: Were you using a carbodiimide (DCC, DIC, EDC) without an additive (HOBt, HOAt, Oxyma)? This is the most common cause.

-

Base: Did you use an excess of a strong base like DIPEA? Was the reaction time unnecessarily long, allowing the base more time to act?

-

Temperature: Was the reaction performed at room temperature or higher? Did any exotherm occur that was not controlled?

-

Activation Time: If pre-activating the acid, was the pre-activation time too long? This allows the activated species to sit in the presence of base, increasing the risk of epimerization before the amine is even added.

-

Substrate: Is your pyrrolidine acid particularly sensitive? For example, does it have electron-withdrawing groups that make the α-proton more acidic?[1]

-

-

Step 3: Corrective Action Plan Based on your analysis, implement the following changes for your next attempt:

-